molecular formula C8H10N2O2 B13954735 3,4-Diethyl-5-isocyanato-1,2-oxazole CAS No. 71378-41-1

3,4-Diethyl-5-isocyanato-1,2-oxazole

Cat. No.: B13954735
CAS No.: 71378-41-1
M. Wt: 166.18 g/mol
InChI Key: WQRUUXGOWHUYMZ-UHFFFAOYSA-N
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Description

3,4-Diethyl-5-isocyanato-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing both oxygen and nitrogen atoms. This specific compound is characterized by the presence of diethyl groups at positions 3 and 4, and an isocyanate group at position 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethyl-5-isocyanato-1,2-oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, leading to the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, resulting in substituted isoxazoles under moderate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of manganese dioxide in packed reactors has been shown to be effective in the oxidative aromatization of oxazolines to oxazoles . This method minimizes the formation of by-products and enhances the safety profile of the reaction.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethyl-5-isocyanato-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and isoxazoles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3,4-Diethyl-5-isocyanato-1,2-oxazole involves its interaction with biological targets through non-covalent interactions. The compound’s isocyanate group can react with nucleophilic sites on enzymes and receptors, leading to the formation of stable adducts. This interaction can modulate the activity of the target proteins, resulting in various biological effects .

Properties

CAS No.

71378-41-1

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3,4-diethyl-5-isocyanato-1,2-oxazole

InChI

InChI=1S/C8H10N2O2/c1-3-6-7(4-2)10-12-8(6)9-5-11/h3-4H2,1-2H3

InChI Key

WQRUUXGOWHUYMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(ON=C1CC)N=C=O

Origin of Product

United States

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